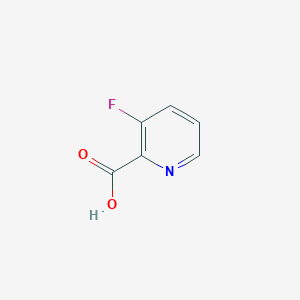
3-氟吡啶-2-羧酸
描述
3-Fluoropyridine-2-carboxylic acid is an organoheterocyclic compound . It is also known as H61458-03 . The molecular formula of 3-Fluoropyridine-2-carboxylic acid is C6H4FNO2 .
Synthesis Analysis
The synthesis of 3-Fluoropyridine-2-carboxylic acid involves a two-stage process . In the first stage, 3-Fluoropyridine reacts with 1,4-diaza-bicyclo[2.2.2]octane and n-butyllithium in diethyl ether at -78 °C . The reaction mixture is stirred at -20 °C for 1 hour. In the second stage, carbon dioxide is added to the mixture in diethyl ether at -78 °C to -10 °C for 20 minutes .Molecular Structure Analysis
The molecular structure of 3-Fluoropyridine-2-carboxylic acid is represented by the SMILES notation: OC(=O)C1=C(F)C=CC=N1 .Chemical Reactions Analysis
Fluoropyridines, including 3-Fluoropyridine-2-carboxylic acid, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are synthesized using various methods, including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction .Physical And Chemical Properties Analysis
3-Fluoropyridine-2-carboxylic acid has a molecular weight of 141.1 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved information .科学研究应用
Peptide Analysis and Carboxy-Activation
The compound 2-fluoropyridine N-oxide, closely related to 3-fluoropyridine-2-carboxylic acid, has been used in the stepwise N-terminal analysis of peptides. This method provides a pathway for peptide analysis and has also been utilized for carboxy-activation, particularly in reactions with carboxylic acids leading to N-acyloxy-2-pyridones (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).
Optical and Physical Properties in Contact Lenses
Research on the physical and optical properties of soft contact lenses has involved the use of 3-fluoropyridine-4-carboxylic acid. This study highlighted its potential as a material for high wettability and UV-block hydrogel contact lenses, demonstrating its applicability in enhancing the features of contact lenses (Kim & Sung, 2015).
Modular Amino Alcohols for Carboxylic Acid Recognition
In the field of chemical recognition, 3-fluoropyridine-2-carboxylic acid derivatives have been employed in structurally simple, modular amino alcohols for the recognition of carboxylic acids. This has led to the development of new chiral solvating agents, indicating its significance in stereoselective synthesis and molecular recognition (Cuevas, Ballester, & Pericàs, 2005).
Synthesis of Fluorinated Pyridines
The synthesis of fluorinated pyridines, including derivatives of 3-fluoropyridine, has been explored for potential antibacterial applications. This synthesis method demonstrates the versatility of 3-fluoropyridine-2-carboxylic acid in creating various pharmacologically relevant compounds (Matsumoto et al., 1984).
Regiochemical Functionalization
A study on the regiochemical flexibility of halogenated pyridines, including 3-fluoropyridine derivatives, showed the potential for selective functionalization at different positions on the pyridine ring. This flexibility is valuable for creating new building blocks in pharmaceutical research (Bobbio & Schlosser, 2001).
安全和危害
3-Fluoropyridine-2-carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water in case of skin contact .
未来方向
Fluoropyridines, including 3-Fluoropyridine-2-carboxylic acid, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications .
属性
IUPAC Name |
3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERRSXDWUCFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376450 | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyridine-2-carboxylic acid | |
CAS RN |
152126-31-3 | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


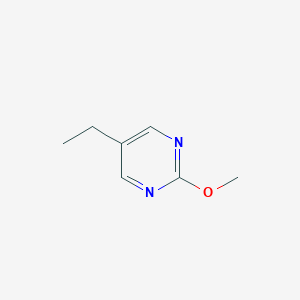
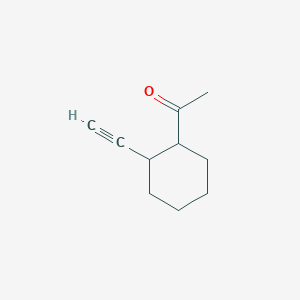
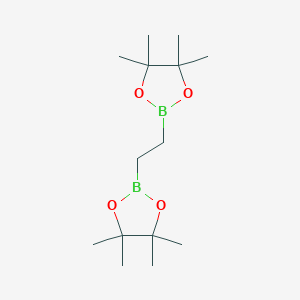
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
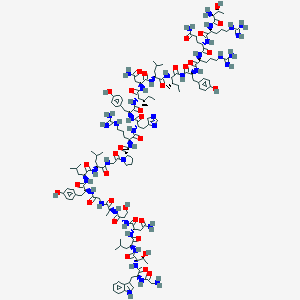
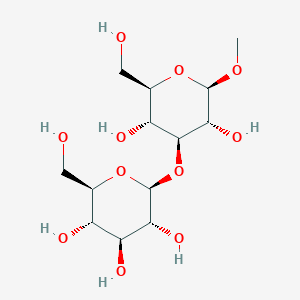
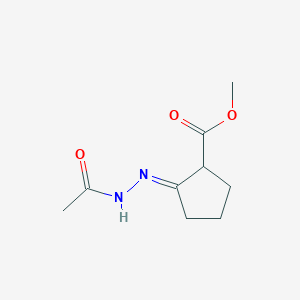
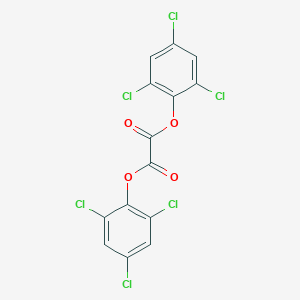
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)


![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)